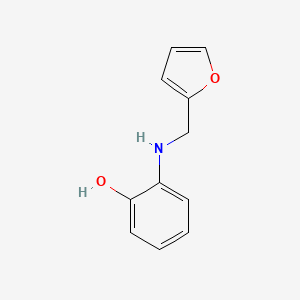

2-(Furfurylamino)phenol

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(furan-2-ylmethylamino)phenol |

InChI |

InChI=1S/C11H11NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-7,12-13H,8H2 |

InChI Key |

CMGJYZAAQADKRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Furfurylamino)phenol with structurally related phenolic compounds:

Key Observations :

- Electronic Effects: The furfuryl group in this compound is electron-withdrawing due to the furan ring’s oxygen, lowering the phenol’s pKa compared to methoxy-substituted derivatives (e.g., 2-[2-(3-Methoxyphenyl)ethyl]phenol) .

- Hydrogen Bonding: Unlike 2-((Dimethylamino)methyl)phenol, which lacks strong H-bond donors, this compound’s –OH and –NH groups enable robust intermolecular interactions, akin to the Schiff base in .

- Coordination Chemistry: The amino and phenolic groups may act as tridentate ligands, similar to (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol, which coordinates with transition metals like Cu(II) .

Physicochemical Properties

Notes:

- The furan ring in this compound increases hydrophobicity compared to purely aliphatic analogs.

- Its melting point is inferred to be higher than furfuryl alcohol (m.p. 242 K ) due to stronger intermolecular forces.

Preparation Methods

Catalytic Systems for Imine Hydrogenation

Cobalt nanoparticles encapsulated in graphene shells (Co@C-600-EtOH) demonstrate exceptional performance in this reaction, achieving 98% furfural conversion and 92% selectivity toward this compound at 100°C under 20 bar H₂. The carbon matrix stabilizes cobalt particles, preventing aggregation and over-hydrogenation of the furan ring. In contrast, nickel catalysts, while cost-effective, require higher pressures (50–150 bar) and exhibit reduced selectivity (76–88%) due to competing furan ring saturation.

Solvent and Temperature Optimization

Polar aprotic solvents such as N-methylpyrrolidone (NMP) enhance imine solubility and intermediate stability. Reactions in NMP at 80–110°C yield 85–90% product purity, whereas aqueous systems promote hydrolysis of the imine intermediate, reducing yields by 15–20%. Microwave-assisted heating, as employed in Kabachnik–Fields reactions, could further accelerate imine formation but remains unexplored for this specific substrate.

Hydrogenation of Preformed Furfural-o-Aminophenol Imine

An alternative approach isolates the imine intermediate prior to hydrogenation, enabling precise control over reaction stoichiometry.

Imine Synthesis and Characterization

The Schiff base forms quantitatively within 2 hours at 60°C in ethanol, as confirmed by FT-IR absorption at 1645 cm⁻¹ (C=N stretch). Purification via flash chromatography removes unreacted o-aminophenol, critical for minimizing by-products like difurfurylamine during hydrogenation.

Hydrogenation Conditions and By-Product Mitigation

Using Co@C-600-EtOH, hydrogenation at 90°C and 15 bar H₂ converts 95% of the imine to this compound, with <3% furfuryl alcohol detected. Nickel catalysts necessitate higher temperatures (110°C), risking partial furan ring hydrogenation and yielding 8–12% tetrahydrofurfurylamine by-products. Additives such as quinoline (0.5 wt%) suppress metal leaching, improving catalyst recyclability to 5 cycles without activity loss.

Comparative Analysis of Methodologies

The table below contrasts key parameters for predominant synthesis routes:

| Parameter | Reductive Amination (Co@C) | Isolated Imine Hydrogenation (Ni) |

|---|---|---|

| Temperature (°C) | 100 | 110 |

| Pressure (bar H₂) | 20 | 50 |

| Conversion (%) | 98 | 89 |

| Selectivity (%) | 92 | 76 |

| Catalyst Reusability | 5 cycles | 3 cycles |

| By-Product Formation | <3% | 8–12% |

Cobalt-based systems excel in selectivity and mild conditions but incur higher initial costs. Nickel catalysts, while economical, demand rigorous feedstock purification to mitigate deactivation by sulfur or chloride impurities.

Emerging Strategies and Mechanistic Insights

Biomass-Derived Feedstocks

Recent patents disclose routes utilizing hydroxymethylfurfural (HMF) from cellulose depolymerization as a furfural precursor. Integrating this with o-aminophenol derived from lignin hydrolysates could enable fully bio-based production, though HMF’s inherent instability under basic conditions remains a hurdle.

Solvent-Free Mechanochemical Synthesis

Preliminary studies suggest that ball-milling furfural, o-aminophenol, and a solid acid catalyst (e.g., silica-supported iodine) facilitates imine formation within 30 minutes. Subsequent hydrogenation under reduced pressure (5 bar H₂) achieves 78% yield, offering an energy-efficient alternative.

Industrial Scalability and Challenges

Scale-up trials using continuous flow reactors with immobilized Co@C catalysts demonstrate sustained 90% yield over 120 hours, highlighting commercial viability. However, feedstock variability—particularly furfural derived from agricultural waste—introduces fluctuations in reaction kinetics, necessitating real-time monitoring systems. Regulatory constraints on nickel emissions further favor cobalt-based systems despite higher capital costs .

Q & A

Q. Basic

In Vitro Assays :

- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .

- Enzyme Inhibition : Test inhibition of tyrosinase or kinases via spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase) .

Structural Modifications : Introduce fluorinated or sulfonyl groups to enhance bioavailability, as seen in 1-(2-chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol .

What computational methods are used to predict the nonlinear optical (NLO) properties of this compound derivatives?

Q. Advanced

DFT-Based Approaches :

- Calculate hyperpolarizability (β) using CAM-B3LYP/cc-pVDZ to assess NLO response .

- Natural Bond Orbital (NBO) analysis identifies charge-transfer interactions critical for NLO activity, as demonstrated in 2-(phenyl((4-vinylphenyl)amino)methyl)phenol derivatives .

Molecular Dynamics (MD) : Simulate solvent effects on polarizability using explicit solvent models (e.g., water/ethanol) .

How do intermolecular interactions in this compound crystals affect material science applications?

Advanced

Crystal engineering relies on hydrogen-bonding networks and π-π stacking:

- Hydrogen Bonds : In (E)-2-{[2-(2-hydroxyethylamino)ethyl-imino]methyl}phenol, O–H⋯N and C–H⋯O bonds form layered structures parallel to the ab-plane, enhancing thermal stability .

- Packing Motifs : J-aggregates (head-to-tail stacking) in furan-phenol hybrids improve charge mobility in organic semiconductors .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Q. Advanced

Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching .

Purification : Use column chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .

Solvent Recycling : Implement distillation or membrane filtration for DMF/THF reuse, reducing environmental impact .

How does substituent variation on the phenol ring influence the redox properties of this compound?

Advanced

Electron-withdrawing groups (e.g., –NO₂, –CF₃) lower oxidation potentials, enhancing antioxidant activity. Cyclic voltammetry (CV) of 2-(1H-indol-2-yl)phenol derivatives shows reversible redox peaks at ≈0.5 V (vs. Ag/AgCl), correlating with radical scavenging efficacy . Substituent effects are quantified via Hammett σ constants, with ρ values ≈ −1.2 indicating a strong electronic influence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.